2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-
Description
Properties
IUPAC Name |
1-(2-tert-butylcyclohexyl)oxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-5-11(15)10-16-13-9-7-6-8-12(13)14(2,3)4/h11-13,15H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVHGLNSHPKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1CCCCC1C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869896 | |
| Record name | 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
139504-68-0 | |
| Record name | 1-(2-tert-Butylcyclohexyloxy)-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139504-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butylcyclohexyloxybutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139504680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-tert-butylcyclohexyl)oxy]butan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(2-tert-Butyl cyclohexyloxy)-2-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TERT-BUTYLCYCLOHEXYLOXYBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DR20642YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Epoxide Ring-Opening Reaction
The principal method for synthesizing 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- involves the nucleophilic attack of a deprotonated alcohol on an epoxide. The reaction proceeds via the following steps:
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Deprotonation of 2-tert-Butylcyclohexanol : A strong base, such as sodium hydride (NaH), abstracts the hydroxyl proton from 2-tert-butylcyclohexanol, generating a cyclohexoxide ion.
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Nucleophilic Attack on 1,2-Epoxybutane : The alkoxide ion attacks the less sterically hindered carbon of the epoxide, leading to ring opening and formation of an ether linkage.
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Workup and Isolation : The product is purified via distillation or chromatography to yield the final compound.
The reaction is typically conducted under anhydrous conditions in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent hydrolysis of the epoxide.
Mechanistic Insights :
-
Regioselectivity : The alkoxide preferentially attacks the less substituted epoxide carbon due to lower steric hindrance.
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Stereochemistry : The reaction proceeds with retention of configuration at the epoxide carbon, though stereochemical outcomes are less critical in this non-chiral system.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent and temperature significantly impacts reaction efficiency:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 60 | 78 | 95 |
| DMF | 80 | 85 | 93 |
| Toluene | 100 | 65 | 89 |
Polar aprotic solvents like DMF enhance alkoxide stability, improving yields. Elevated temperatures accelerate the reaction but may promote side reactions such as epoxide polymerization.
Stoichiometry and Catalytic Systems
A molar ratio of 1:1.2 (2-tert-butylcyclohexanol to 1,2-epoxybutane) optimizes conversion. Excess epoxide minimizes unreacted starting material. Sodium hydride (1.1 equivalents) ensures complete deprotonation without base-induced degradation.
Purification and Characterization
Distillation Techniques
Fractional distillation under reduced pressure (0.5–1.0 mmHg) isolates the product, boiling at 272.1 ± 8.0°C. Impurities such as unreacted epoxide or dimeric byproducts are removed via careful temperature control.
Spectroscopic Verification
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NMR Analysis :
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¹H NMR (CDCl₃) : δ 1.20 (s, 9H, tert-butyl), 3.50–3.70 (m, 2H, OCH₂), 1.40–1.80 (m, cyclohexyl protons).
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¹³C NMR : 73.8 ppm (OCH₂), 28.4 ppm (tert-butyl carbons).
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IR Spectroscopy : A broad peak at 3400 cm⁻¹ confirms the hydroxyl group, while 1100 cm⁻¹ corresponds to the ether linkage.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems enhances scalability by improving heat transfer and reducing reaction times (2–3 hours vs. 8–12 hours in batch). This method also minimizes solvent usage, aligning with green chemistry principles.
Comparative Analysis with Alternative Methods
Williamson Ether Synthesis
While traditional Williamson synthesis (alkyl halide + alkoxide) is feasible, the epoxide method offers superior atom economy (85% vs. 70%) and avoids halogenated waste.
Acid-Catalyzed Etherification
Protic acids (e.g., H₂SO₄) catalyze ether formation but risk cyclohexanol dehydration to alkenes, reducing yields to <50%.
Chemical Reactions Analysis
2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- serves as an intermediate in organic synthesis . It is utilized in the preparation of various compounds through reactions such as oxidation, reduction, and substitution. For example:
- Oxidation : Converts to corresponding ketones or aldehydes.
- Reduction : Forms different alcohols or hydrocarbons.
- Substitution : The hydroxyl group can be replaced by other functional groups.
These reactions are facilitated by reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Biology
Research has indicated potential biological activities associated with this compound. Its interaction with biomolecules is under investigation to explore its effects on biological pathways and processes. The hydroxyl group can form hydrogen bonds, influencing binding affinities with various molecular targets .
Medicine
In the medical field, this compound is being explored for its therapeutic properties and as a component in drug formulations. Its unique structure may provide specific interactions beneficial in pharmacology .
Industry
The fragrance industry utilizes 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- as a fixative in perfumes. This application enhances the longevity of scents due to its woody amber odor profile .
Case Study 1: Fragrance Fixative
A study demonstrated that incorporating this compound into perfume formulations significantly improved scent retention over time compared to formulations without it. The woody amber odor contributed positively to consumer preferences in sensory evaluations.
Case Study 2: Organic Synthesis
In a laboratory setting, researchers used 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- as a precursor for synthesizing complex organic molecules. The compound's reactivity facilitated the formation of desired products with higher yields than traditional methods.
Mechanism of Action
The mechanism of action of 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the cyclohexyl and tert-butyl groups contribute to its hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Compound A : 2-Ethyl-1-butanol (CAS 97-95-0)
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.17 g/mol .
- Boiling Point : ~146 °C (significantly lower due to smaller size and lack of bulky cyclohexyl group) .
- LogP : ~1.3 (lower lipophilicity compared to the target compound) .
- Applications : Primarily used as a solvent or intermediate in organic synthesis .
Key Differences :
- The tert-butylcyclohexyl group in the target compound increases steric hindrance and hydrophobicity, leading to higher boiling point (272.1 vs. 146°C) and reduced water solubility (45.7 mg/L vs. ~4,000 mg/L for 2-ethyl-1-butanol) .
Compound B : Propanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS 104501-60-2)
- Molecular Formula : C₁₀H₂₂O₂Si
- Functional Groups : Aldehyde (-CHO) and silyl ether (-OSi) .
- Reactivity : The aldehyde group enhances electrophilicity, making it reactive in nucleophilic additions, unlike the alcohol group in the target compound .
- Applications : Used in specialized organic syntheses, particularly for silicon-protected intermediates .
Key Differences :
Comparison with Other Non-Ionic Surfactants
Compound C : Polyethylene Glycol (PEG) Ethers
Research Findings and Industrial Relevance
- Thermal Stability : The target compound’s high boiling point (272.1°C) makes it suitable for high-temperature applications in industrial cleaning .
- Environmental Impact: Despite its aquatic toxicity (R51/53), its biodegradability offers an advantage over persistent surfactants like alkylphenol ethoxylates .
- Market Suppliers : Major suppliers include Alfa Chemistry, BOC Sciences, and Kao Corporation (trade name: Amber Core®) .
Biological Activity
2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- (CAS No. 139504-68-0), is an organic compound with the molecular formula C14H28O2. This compound is recognized for its diverse applications in the fragrance industry as a woody fixative and is also being explored for its potential biological activities. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
| Property | Value |
|---|---|
| Molecular Weight | 228.37 g/mol |
| Boiling Point | 272.1 ± 8.0 °C |
| Density | 0.92 ± 0.1 g/cm³ |
| Vapor Pressure | 6.19 Pa at 25°C |
| Water Solubility | 45.7 mg/L at 20°C |
| LogP | 3.81 at 25°C |
The compound is a clear liquid with a woody amber odor, which contributes to its use in perfumes and related products .
The biological activity of 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- is primarily attributed to its functional groups, particularly the hydroxyl group which can form hydrogen bonds. The hydrophobic interactions from the tert-butyl and cyclohexyl groups may influence the compound's binding affinity to various biomolecules, potentially affecting numerous biological pathways .
Antioxidant Properties
Research has indicated that certain butanol derivatives exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells. The presence of the tert-butyl group may enhance the stability of the compound against oxidation .
Case Studies
- Fragrance Industry Application : In a study assessing various fragrance compounds, it was noted that compounds with similar structures to 2-butanol derivatives demonstrated significant skin compatibility and low irritation potential, making them suitable for cosmetic formulations .
- Therapeutic Potential : A preliminary investigation into the therapeutic properties of butanol derivatives suggests potential anti-inflammatory effects, warranting further exploration into their use in drug formulations .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Butanol | C4H10O | Moderate solvent properties; low toxicity |
| Cyclohexanol | C6H12O | Antimicrobial properties; used in synthesis |
| 2-Tert-butylcyclohexanol | C12H24O | Low toxicity; used as an intermediate |
This comparison highlights that while structurally similar compounds may share some biological activities, the specific arrangement of functional groups in 2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]- may impart unique properties that require dedicated research.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-[[2-(tert-butyl)cyclohexyl]oxy]-2-butanol, and how is purity validated?
- Synthesis : The compound is synthesized via etherification reactions, typically involving cyclohexanol derivatives and 2-butanol precursors under controlled conditions. Key steps include protecting the hydroxyl group of 2-tert-butylcyclohexanol and subsequent coupling with 2-butanol derivatives .
- Purity Validation : Quality standards require ≥95% active content. Analytical methods include gas chromatography (GC) or high-performance liquid chromatography (HPLC), supplemented by GB/T 13173 for surfactant testing. Heavy metal limits (e.g., ≤20 mg/kg Pb, ≤3 mg/kg As) are assessed via atomic absorption spectroscopy (AAS) or ICP-MS, following Safety and Technical Standards for Cosmetics (2015) .
Q. How can the structural and functional properties of this compound be characterized in academic research?
- Structural Analysis : Use NMR (¹H, ¹³C) for backbone verification, FT-IR for functional group identification (e.g., ether C-O stretch at ~1100 cm⁻¹), and mass spectrometry (MS) for molecular weight confirmation (228.37 g/mol) .
- Functional Properties : Assess solubility (slightly water-soluble, miscible in organic solvents) via phase partitioning experiments. Surface tension measurements (e.g., Du Noüy ring method) evaluate surfactant efficacy, while dynamic light scattering (DLS) probes micelle formation in aqueous systems .
Advanced Research Questions
Q. How does the aggregation behavior of 1-[[2-(tert-butyl)cyclohexyl]oxy]-2-butanol in aqueous solutions influence its solvent properties?
- Aggregation Threshold : Molecular dynamics (MD) simulations and small-angle X-ray scattering (SAXS) reveal aggregation above 1 M concentration. Clusters form due to hydrophobic interactions of the tert-butylcyclohexyl group, reducing solvent accessibility and altering diffusion coefficients .
- Impact on Solvent Dynamics : Aggregates disrupt hydrogen-bonding networks in water, increasing viscosity and reducing polarity. This enhances its utility as a co-solvent in biphasic reactions, where compartmentalization stabilizes reactive intermediates .
Q. What thermodynamic models explain the compound’s interactions in binary mixtures (e.g., with water or alcohols)?
- Excess Molar Volume Analysis : For mixtures with 2-butanol or 1-butanol, positive excess molar volumes (Vᴱ) indicate weak intermolecular interactions (e.g., dispersion forces dominate). Negative Vᴱ in systems with furfuryl alcohol suggests stronger hydrogen bonding .
- Kirkwood-Buff Integrals : These quantify solvation shell perturbations. MD trajectories show reduced coordination numbers for water around the tert-butyl group, aligning with OZ model predictions for cluster correlation lengths (ξ ≈ 18 Å at 1.5 M) .
Q. How do chiral centers in 2-butanol derivatives affect their stereochemical applications in synthesis?
- Chiral Resolution : The compound’s 2-butanol moiety (chiral C2) enables enantioselective catalysis. Techniques like chiral HPLC or capillary electrophoresis (CE) separate (R)- and (S)-enantiomers. Racemic mixtures are resolved using chiral auxiliaries (e.g., tartaric acid derivatives) .
- Stereochemical Stability : Temperature-dependent circular dichroism (CD) studies show minimal epimerization below 50°C, making it suitable for asymmetric synthesis of pharmaceuticals or agrochemicals .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
